molecular formula C19H22N6O2 B2929302 7-ETHYL-1,3-DIMETHYL-8-[(2E)-2-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE CAS No. 375828-36-7

7-ETHYL-1,3-DIMETHYL-8-[(2E)-2-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2929302
CAS No.: 375828-36-7
M. Wt: 366.425
InChI Key: HNJBUDYNULXLTE-ZTODFXQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and methyl groups. The hydrazine moiety is then added through a condensation reaction with the appropriate aldehyde or ketone. The final step involves the formation of the enylidene group through a Wittig or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly in the treatment of conditions where purine analogs have shown efficacy.

Industry

In industry, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

Uniqueness

7-Ethyl-1,3-dimethyl-8-[(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of functional groups and the presence of the enylidene hydrazine moiety. This structural uniqueness imparts distinct chemical and biological properties, setting it apart from other purine derivatives.

Properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-5-25-15-16(23(3)19(27)24(4)17(15)26)20-18(25)22-21-13(2)11-12-14-9-7-6-8-10-14/h6-12H,5H2,1-4H3,(H,20,22)/b12-11+,21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJBUDYNULXLTE-ZTODFXQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=C(C)C=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C(\C)/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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